molecular formula C21H13Cl2NO2S2 B11693864 3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one

3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11693864
M. Wt: 446.4 g/mol
InChI Key: KLNVGBWTPQFILY-YBFXNURJSA-N
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Description

3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with benzyl and furan substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include the use of catalysts such as piperidine or acetic acid under reflux conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the furan moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiazolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the benzyl and furan substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Often investigated for their antimicrobial and anticancer activities.

    Furan derivatives: Known for their diverse biological activities.

Uniqueness

What sets 3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one apart is its unique combination of structural features, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H13Cl2NO2S2

Molecular Weight

446.4 g/mol

IUPAC Name

(5E)-3-benzyl-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H13Cl2NO2S2/c22-16-8-6-14(10-17(16)23)18-9-7-15(26-18)11-19-20(25)24(21(27)28-19)12-13-4-2-1-3-5-13/h1-11H,12H2/b19-11+

InChI Key

KLNVGBWTPQFILY-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S

Origin of Product

United States

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